molecular formula C20H19BrN2O2S B11115424 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide

Cat. No.: B11115424
M. Wt: 431.3 g/mol
InChI Key: AAWPAGOKEBWXSG-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a bromophenyl group, and a methylphenoxy group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bromophenyl and methylphenoxy groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C20H19BrN2O2S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide

InChI

InChI=1S/C20H19BrN2O2S/c1-14-4-2-5-17(12-14)25-11-3-6-19(24)23-20-22-18(13-26-20)15-7-9-16(21)10-8-15/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,22,23,24)

InChI Key

AAWPAGOKEBWXSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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